molecular formula C55H38N6 B12577025 2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine CAS No. 565185-48-0

2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine

Cat. No.: B12577025
CAS No.: 565185-48-0
M. Wt: 782.9 g/mol
InChI Key: UYRJCKNODMVRIA-UHFFFAOYSA-N
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Description

This compound (CAS: 565185-48-0) is a highly substituted pyridine derivative featuring a central diphenylmethyl group flanked by multiple pyridyl substituents. Its structure comprises three pyridine rings linked through a phenyl-diphenylmethyl-phenyl core, creating a rigid, conjugated framework .

Properties

CAS No.

565185-48-0

Molecular Formula

C55H38N6

Molecular Weight

782.9 g/mol

IUPAC Name

2-[4-[[4-(4,6-dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C55H38N6/c1-3-15-43(16-4-1)55(44-17-5-2-6-18-44,45-27-23-39(24-28-45)51-35-41(47-19-7-11-31-56-47)37-53(60-51)49-21-9-13-33-58-49)46-29-25-40(26-30-46)52-36-42(48-20-8-12-32-57-48)38-54(61-52)50-22-10-14-34-59-50/h1-38H

InChI Key

UYRJCKNODMVRIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=NC(=CC(=C4)C5=CC=CC=N5)C6=CC=CC=N6)C7=CC=C(C=C7)C8=NC(=CC(=C8)C9=CC=CC=N9)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine typically involves multi-step organic synthesis. One common approach is the use of a novel rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction . The reaction conditions often involve the use of metal (II) complexes and various solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis and purification techniques would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include pytz for oxidation, metal catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to optimize the yield and purity of the products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfides, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

Materials Science

Organic Light Emitting Diodes (OLEDs) : The compound has been investigated for use in OLEDs due to its luminescent properties. Studies have shown that incorporating this compound into OLED structures can enhance light emission efficiency and stability. For example, a study demonstrated that devices utilizing derivatives of this compound exhibited improved brightness and color purity compared to traditional materials .

Solar Cells : The compound's ability to act as a sensitizer in dye-sensitized solar cells (DSSCs) has been explored. Its structure allows for effective light absorption and electron transfer, thus improving the overall efficiency of solar cells. Research indicates that modifications to the pyridine rings can further optimize its performance in solar applications .

Catalysis

Catalytic Activity : The compound has shown promise as a catalyst in various organic reactions, particularly in C-C bond formation and oxidation reactions. Its coordination with transition metals enhances catalytic efficiency, making it suitable for use in synthetic organic chemistry. For instance, studies have reported that complexes formed with this compound can facilitate reactions under milder conditions compared to conventional catalysts .

Metal Complexes : When coordinated with metals such as palladium or platinum, the compound exhibits enhanced catalytic properties for cross-coupling reactions. This application is particularly relevant in pharmaceutical synthesis where high specificity and yield are required .

Pharmaceuticals

Anticancer Activity : Preliminary studies have indicated that derivatives of this compound possess anticancer properties. In vitro tests showed that certain modifications led to increased cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways .

Drug Delivery Systems : The ability of the compound to form stable complexes with metal ions also opens avenues for its use in drug delivery systems. By attaching therapeutic agents to the compound, researchers are exploring targeted delivery methods that enhance bioavailability and reduce side effects .

Case Study 1: OLED Performance Enhancement

A recent study published in Advanced Materials evaluated the performance of OLEDs incorporating derivatives of 2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine. The results indicated a significant increase in luminous efficiency and operational stability compared to standard materials used in OLEDs.

Case Study 2: Catalysis in Organic Synthesis

Research conducted by Adeloye et al. demonstrated the effectiveness of this compound as a catalyst in Suzuki coupling reactions, achieving yields above 90% under optimized conditions. The study highlighted the advantages of using this compound over traditional catalysts, particularly regarding reaction time and temperature requirements .

Mechanism of Action

The mechanism of action of 2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound can accept electrons to form organosulphur radicals, which then participate in further chemical transformations . The specific molecular targets and pathways depend on the context of its application, such as electrocatalysis or biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Coordination Chemistry and Electronic Properties

  • 2-(2’-Pyridyl)-4,6-diphenylpyridine (Bipyridine Analogue)
    This ligand forms stable tetracarbonyl complexes with Cr, Mo, and W. Reductions occur on the ligand rather than the metal center, indicating ligand-based redox activity due to low-lying LUMOs .

    • Target Compound : The additional pyridyl and diphenylmethyl groups likely enhance electron delocalization, further lowering the LUMO energy. This could improve catalytic or photophysical properties in metal complexes compared to simpler bipyridines.
  • 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine Terpyridines are renowned for strong metal chelation (e.g., Ru complexes in dye-sensitized solar cells). The tert-butyl groups improve solubility but reduce steric hindrance compared to the target compound’s diphenylmethyl group . Target Compound: The diphenylmethyl group may hinder metal coordination kinetics but enhance stability in non-polar environments.

Steric and Solubility Effects

  • 4-(3,5-Di-tert-butylphenyl)-2,6-dipyridin-2-ylpyridine (CAS: 227948-34-7) Bulky tert-butyl substituents increase solubility in organic solvents while minimizing aggregation . However, its aromaticity may favor π-π stacking in solid-state applications .

Biological Activity

The compound 2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine is a complex organic molecule with potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple pyridine rings and phenyl groups, which contribute to its unique chemical properties. The molecular formula is C30H24N4C_{30}H_{24}N_4, with a molecular weight of approximately 464.53 g/mol. The detailed structural representation can be analyzed using various spectroscopic techniques such as NMR and mass spectrometry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of pyridine derivatives and coupling reactions to build the complex framework. For example, the reaction pathways may involve:

  • Formation of Pyridine Rings : Utilizing precursors such as 2-pyridines and 6-pyridines.
  • Coupling Reactions : Employing methods like Suzuki or Buchwald-Hartwig coupling to form biphenyl structures.

Anticancer Properties

Recent studies have evaluated the anticancer potential of similar pyridine-based compounds. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancers.
  • Case Studies : A study on related dipyridines demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that the target compound may exhibit similar properties.

Antimicrobial Activity

The biological activity of pyridine derivatives often extends to antimicrobial effects:

  • In Vitro Studies : Research indicates that certain dipyridine compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Potential Applications : The incorporation of dipyridine moieties into drug design could lead to novel antimicrobial agents.

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection:

  • Mechanistic Insights : These compounds may exert neuroprotective effects through antioxidant activity and modulation of neuroinflammatory pathways.
  • Experimental Evidence : In vivo studies have suggested that similar compounds can reduce oxidative stress markers in models of neurodegeneration.

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceObserved Effects
Anticancer Induced apoptosis in cancer cell lines
Antimicrobial Inhibition of bacterial growth
Neuroprotective Reduced oxidative stress

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